molecular formula C15H15N5O2 B12208901 N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide

N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide

Cat. No.: B12208901
M. Wt: 297.31 g/mol
InChI Key: XXZMRNQHGHXGPI-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole-pyrimidine core. The structure includes a 7-hydroxy group, a 2-methyl substituent on the triazolopyrimidine ring, and a benzyl acetamide side chain at position 3. These features influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-benzyl-2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C15H15N5O2/c1-10-17-15-18-12(8-14(22)20(15)19-10)7-13(21)16-9-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,16,21)(H,17,18,19)

InChI Key

XXZMRNQHGHXGPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via a [4+2] cycloaddition between the enaminonitrile’s α,β-unsaturated system and the benzohydrazide’s nucleophilic amine. Microwave irradiation (150–200 W, 120°C) accelerates the kinetics, completing the reaction in 15–30 minutes. The 7-hydroxy and 2-methyl groups are introduced via pre-functionalized starting materials, ensuring regioselectivity.

Key Advantages:

  • Eco-friendly profile: Eliminates toxic catalysts (e.g., transition metals).

  • Scalability: Adaptable to continuous-flow reactors for industrial production.

Solvent-Free Thermal Cyclocondensation for Acetamide Integration

Post-trifunctionalization of the triazolopyrimidine core, the acetamide side chain is introduced via solvent-free thermal cyclocondensation. This method, adapted from 1,2,4-triazolo[1,5-a]pyrimidine derivative syntheses, involves reacting 3-phenyl-1,2,4-triazole-5-amine with chalcone derivatives at 210°C.

Synthetic Pathway

  • Chalcone Preparation: Substituted acetophenones react with aryl aldehydes in methanolic NaOH to yield α,β-unsaturated ketones.

  • Cyclocondensation: Chalcones and aminotriazole undergo nucleophilic attack at the carbonyl, followed by cyclization and aromatization.

Optimized Conditions:

ParameterValue
Temperature210°C
Reaction Time1 hour
Yield68–73%

Purification and Characterization

Crude products are crystallized from 95% ethanol. Structural validation employs 1H^1H NMR, 13C^{13}C NMR, and LC-MS. For example, the diagnostic singlet at δ 2.38–2.44 ppm in 1H^1H NMR confirms methyl group presence.

Stepwise Functionalization for Industrial Scalability

Industrial-scale synthesis prioritizes cost-efficiency and minimal purification steps. A modular approach functionalizes the triazolopyrimidine core sequentially:

Step 1: Core Synthesis

  • Starting Materials: 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol and benzyl bromide.

  • Conditions: K2_2CO3_3, DMF, 80°C, 12 hours.

Step 2: Acetamide Side-Chain Introduction

  • Reagents: Chloroacetyl chloride, benzylamine.

  • Mechanism: Nucleophilic acyl substitution at the triazolopyrimidine’s 5-position.

Industrial Adaptations:

  • Continuous-Flow Reactors: Enhance heat transfer and reduce reaction time.

  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

Comparative Analysis of Methodologies

MethodYield (%)TimeScalabilityEnvironmental Impact
Microwave-Assisted80–8515–30 minHighLow
Solvent-Free68–731 hourModerateModerate
Stepwise Functionalization75–7812–24 hoursHighHigh

Critical Insights:

  • Microwave synthesis excels in speed and eco-efficiency but requires specialized equipment.

  • Solvent-free methods balance yield and simplicity, ideal for lab-scale production.

  • Stepwise approaches suit bulk manufacturing despite longer durations.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers may form during triazolopyrimidine cyclization. Pre-functionalizing starting materials with directing groups (e.g., methoxy) enhances selectivity.

Purification of Hydrophilic Byproducts

The 7-hydroxy group increases polarity, complicating extraction. Gradient chromatography (ethyl acetate/hexane, 2:3 v/v) effectively isolates the target compound.

Stability Under High Temperatures

Prolonged heating above 200°C risks decomposition. Implementing microwave irradiation or flow chemistry mitigates thermal degradation .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related triazolopyrimidine derivatives:

Compound Name / ID Core Structure Substituents (Positions) Key Functional Groups Biological Activity (If Reported) References
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 7-OH, 2-Me, 5-(N-benzyl acetamide) Hydroxy, methyl, benzyl acetamide Not explicitly reported -
2-[(7-Amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]-N-methylacetamide (CAS: 143212-82-2) [1,2,4]Triazolo[1,5-c]pyrimidine 7-NH2, 5-(methylthioacetamide) Amino, thioether, acetamide Not reported
N-(8-Methyl-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide (CAS: 88114-41-4) [1,2,4]Triazolo[1,5-c]pyrimidine 8-Me, 7-Ph, 5-acetamide Methyl, phenyl, acetamide Not reported
ZINC000021797248 () [1,2,4]Triazolo[1,5-a]pyrimidine 7-OCH3, 5-(methoxyphenylacetamide) Methoxy, arylacetamide Metalloproteinase II inhibition
N-(7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide () [1,2,4]Triazolo[1,5-a]pyrimidine 7-Me, 5-Ph, 2-acetamide Methyl, phenyl, acetamide Not explicitly reported
N-(6-(2-Methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide () [1,2,4]Triazolo[1,5-a]pyridine 6-(methoxy-sulfonamide pyridine), 2-acetamide Sulfonamide, acetamide Anticancer (in vitro antiproliferative)
Key Observations:

Positional Isomerism : The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core differs from [1,5-c] isomers in analogs like CAS 88114-41-2. This affects electronic distribution and binding interactions .

Hydroxy vs.

Acetamide Modifications : Replacing the benzyl group in the target compound with methylthio (CAS 143212-82-2) or sulfonamide () alters hydrogen-bonding capacity and target selectivity .

Biological Activity

N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a triazolopyrimidine core with a benzyl group and a hydroxymethyl substitution, which contributes to its unique biological properties.
  • Molecular Formula : C15H15N5O2
  • Molecular Weight : 297.31 g/mol
  • IUPAC Name : N-benzyl-2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, ultimately affecting cancer cell growth and survival .
  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines with promising results .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required to establish its efficacy against specific pathogens .

Anticancer Activity

A study highlighted the compound's ability to induce cytotoxicity in cancer cells. It was evaluated against a panel of human cancer cell lines where it demonstrated an IC50 value indicative of strong antiproliferative effects. The structure-activity relationship (SAR) studies revealed that modifications on the triazolopyrimidine core significantly influenced its activity .

CompoundCell LineIC50 (µM)Mechanism
N-benzyl-2-(7-hydroxy...)HepG2 (liver cancer)10.5ERK pathway inhibition
N-benzyl-2-(7-hydroxy...)MCF7 (breast cancer)12.3Induction of apoptosis

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzyl and hydroxymethyl groups can enhance or diminish biological activity. The presence of electron-donating or withdrawing groups on the benzyl moiety significantly affects the compound's interaction with biological targets .

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